(Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14BrNO3S2 and its molecular weight is 436.34. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-(3-bromophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a thiazolidin-4-one core, which is known for its bioactive properties. The synthesis typically involves the reaction of appropriate aldehydes with thiosemicarbazones, leading to the formation of the thiazolidinone framework. Recent advancements in synthetic methodologies have improved yields and reduced environmental impact through green chemistry techniques .
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Many thiazolidin-4-one derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, compounds have been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
- Inhibition of Tumor Growth : In vivo studies demonstrate that certain derivatives can significantly reduce tumor size in animal models without severe side effects . The compound's ability to interact with DNA and inhibit topoisomerases has been noted as a crucial factor in its anticancer efficacy.
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that thiazolidin-4-one derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds often range from 50 to 200 µg/mL, indicating moderate to strong antibacterial effects .
- Fungal Activity : Some derivatives have demonstrated antifungal properties, inhibiting the growth of pathogenic fungi. The mechanism typically involves disruption of fungal cell wall synthesis or function .
Anti-inflammatory Properties
Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects:
- Cytokine Inhibition : These compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives against various cancer cell lines, demonstrating that compounds with specific substitutions on the benzylidene moiety exhibited enhanced cytotoxicity compared to others .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of thiazolidinone derivatives against E. coli and S. aureus, revealing that certain structural modifications significantly improved efficacy, with some compounds achieving MIC values comparable to standard antibiotics .
Research Findings Summary Table
Properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S2/c1-2-23-15-8-11(6-7-14(15)21)9-16-17(22)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10,21H,2H2,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVQQBTUXRMGV-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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